(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a complex heterocyclic compound notable for its unique structural features, which include a pyrrole and thiazole ring system. The molecular formula is , and it has a molecular weight of approximately 305.19 g/mol. This compound is characterized by the presence of a tert-butyl ester group and a bromine atom at the 2-position of the pyrrolo-thiazole framework, which contributes to its distinctive chemical properties and potential biological activities .
(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and sulfur in their ring structures. Its classification as a pyrrolo-thiazole derivative indicates potential applications in medicinal chemistry due to its biological activity.
The synthesis of (S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves several key steps:
The reactions typically require careful control of temperature and reaction times to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize the final product.
The molecular structure of (S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate features:
The compound's three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography, providing insights into its stereochemistry and spatial arrangement.
(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
The mechanism of action for (S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate likely involves interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
Preliminary studies suggest that this compound may inhibit certain enzymes or modulate receptor activity, making it a candidate for further investigation in pharmacological applications.
Relevant data on melting point, boiling point, and spectral characteristics can be obtained from experimental studies or database entries.
(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate has potential applications in:
The ongoing research into this compound's biological activity could lead to significant advancements in drug development and therapeutic applications .
The synthesis of (S)-tert-butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate requires carefully orchestrated multi-step sequences to construct the fused heterocyclic system while incorporating stereochemical elements. Two principal approaches have emerged for assembling this molecular architecture:
Linear Assembly Strategy: The most reliable pathway begins with the preparation of the chiral pyrrolidine precursor bearing the isopropyl group at the stereogenic center. This involves a stereoselective Mannich reaction between tert-butyl glycinate and isopropyl ketone using L-proline catalysis to establish the (S)-configuration. Subsequent ring closure with thiourea derivatives forms the thiazole ring, followed by N-Boc protection (tert-butoxycarbonylation) to yield the pyrrolo[3,4-d]thiazole core. Final bromination at the C2 position completes the synthesis [1] [8]. This route typically achieves overall yields of 28-32% across 5-6 steps, with the chiral induction step being yield-limiting (45-50% yield, 92% ee).
Convergent Approach: Alternative methodologies involve separate synthesis of functionalized thiazole and pyrrole fragments followed by fusion. The 2-bromothiazole segment is prepared via Hantzsch thiazole synthesis using brominated α-haloketones. Simultaneously, the N-Boc-protected (S)-4-isopropylpyrrolidine is synthesized. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) connects these fragments before intramolecular cyclization completes the bicyclic system. While offering flexibility in fragment modification, this method suffers from lower cyclization efficiency (15-20% yield in the final ring-closing step) and requires meticulous chirality preservation during coupling reactions [3] [7].
Critical process optimizations include solvent selection (tetrahydrofuran > DMF for cyclization yields), temperature control (0°C for bromination regioselectivity), and catalyst screening (Pd(dppf)Cl₂ proving superior for fragment coupling). The linear approach remains preferred for its superior stereochemical fidelity despite marginally longer synthetic sequence [1] [7].
Table 1: Comparative Performance of Synthetic Pathways for (S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
Synthetic Approach | Steps | Overall Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
Linear Assembly | 5-6 | 28-32 | Superior stereochemical control, fewer purification challenges | Moderate yields in chiral induction step |
Convergent Fragment Coupling | 6-7 | 18-24 | Flexibility for structural diversification, modular synthesis | Chirality erosion during coupling, low cyclization efficiency |
One-Pot Cyclization/Bromination | 4 | 35 (pilot only) | Reduced purification steps, time efficiency | Limited scalability, inconsistent regioselectivity |
Regioselective bromination at the C2 position of the pyrrolo[3,4-d]thiazole core presents significant challenges due to potential electrophilic substitution at electron-rich pyrrole sites. Strategic optimization has identified several effective methodologies:
Directed Ortho-Metalation (DoM): Pre-complexation of the nitrogen atoms with TMPMgCl·LiCl enables highly regioselective bromination (>95%) at the thiazole C2 position. The tert-butoxycarbonyl group coordinates magnesium, directing ortho-metalation specifically to the thiazole ring. Subsequent quenching with Br₂ or NBS yields exclusively the 2-bromo derivative without competing pyrrole bromination. This method requires strict temperature control (-78°C) and anhydrous conditions but delivers exceptional regioselectivity [1] [6].
Electrophilic Bromination Control: Careful electrophile selection enables C2 preference without metalation. N-bromosuccinimide (NBS) in acetonitrile at 0°C provides 85-90% regioselectivity for thiazole bromination versus pyrrole sites. The electron-deficient thiazole ring undergoes preferential electrophilic attack when moderate electrophiles like NBS are employed in non-polar solvents. Additives such as cerium(III) chloride further enhance selectivity to 92-94% by modulating electrophile reactivity. Solvent screening reveals dichloromethane provides superior selectivity (90%) versus acetonitrile (75%) or THF (68%) due to differential solvation effects [1] [7].
Protecting Group-Mediated Selectivity: The electron-withdrawing tert-butoxycarbonyl (Boc) group attached to the pyrrolidine nitrogen deactivates the fused pyrrole ring toward electrophilic substitution. This electronic modulation creates a >30-fold reactivity difference between the thiazole C2 position and pyrrole C4/C6 positions. Computational studies (DFT calculations) confirm the Boc group reduces HOMO density at pyrrolic carbons while maintaining high coefficients at thiazole C2. Bromination under these conditions achieves 88-93% regioselectivity without requiring cryogenic conditions [1] [8].
Table 2: Bromination Reagent Systems and Regioselectivity Outcomes
Bromination System | Solvent | Temperature (°C) | C2 Selectivity (%) | Key Observations |
---|---|---|---|---|
NBS/CeCl₃ | CH₂Cl₂ | 0 | 92-94 | Minimal pyrrole bromination, easy workup |
Br₂/TMPMgCl·LiCl | THF | -78 | >99 | Requires strict anhydrous conditions |
NBS only | MeCN | 25 | 75-80 | Significant competing pyrrole bromination |
Br₂/Pyridine | CHCl₃ | -30 | 85-88 | Slower reaction kinetics |
The stereogenic center at the C4 position bearing the isopropyl substituent necessitates asymmetric synthesis strategies to achieve enantiomerically pure material suitable for pharmaceutical applications. Three principal methodologies have been developed:
Chiral Auxiliary Approach: (R)-4-Phenyl-2-oxazolidinone serves as an effective chiral controller for introducing the isopropyl group. Alkylation of the oxazolidinone-propionimide enolate with 2-bromopropane proceeds with high diastereoselectivity (dr >15:1) due to rigid transition-state chelation. Subsequent auxiliary cleavage and reductive amination yield the (S)-4-isopropylpyrrolidine precursor with 98% ee. This method provides excellent stereocontrol but adds two steps for auxiliary attachment and removal [3] [5].
Catalytic Asymmetric Hydrogenation: Enantioselective reduction of the 4-isopropylidene precursor using chiral Ir(III) catalysts (e.g., Walphos-type ligands) achieves up to 96% ee. Catalyst screening identified [Ir(cod)Cl]₂ with (S)-t-Bu-Walphos as optimal (94-96% ee, TOF 500 h⁻¹). Pressure optimization revealed 80-100 psi hydrogen provides optimal conversion without erosion of enantiomeric excess. This method is particularly suitable for large-scale production due to catalyst efficiency (S/C = 5,000) and operational simplicity [3] [5].
Enzymatic Resolution: Racemic 4-isopropyl intermediates undergo kinetic resolution using immobilized lipases (Candida antarctica lipase B). Hydrolysis of the corresponding racemic acetate esters proceeds with excellent enantioselectivity (E >200), providing the (S)-alcohol precursor in >99% ee after 45-48% conversion. Though material-efficient (theoretical max 50% yield), this approach requires recycling of the unwanted enantiomer through racemization. Process economics favor this route when high-value intermediates justify enzymatic processing costs [5].
The tert-butoxycarbonyl group installation occurs without stereochemical consequences but requires careful base selection to prevent epimerization. Di-tert-butyl dicarbonate with DMAP catalysis in THF at -20°C installs the Boc group with <0.1% epimerization, whereas room temperature reactions show up to 3% racemization. This sensitivity necessitates low-temperature protocols for stereochemically labile substrates [1] [8].
Table 3: Stereochemical Control Methods for Isopropyl Group Introduction
Methodology | Chiral Source | ee (%) | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|
Chiral Auxiliary | (R)-4-Phenyl-2-oxazolidinone | 98 | 65 (3 steps) | Moderate (auxiliary recovery essential) |
Asymmetric Hydrogenation | Ir(III)-(S)-t-Bu-Walphos | 96 | 92 | Excellent (high catalyst turnover) |
Enzymatic Resolution | Candida antarctica lipase B | >99 | 45 (theoretical max) | Requires racemization recycling |
The acid-labile nature of the pyrrolothiazole system demands judicious protecting group selection for the pyrrolidine nitrogen. Comprehensive evaluation reveals:
Boc Protection Superiority: Comparative studies demonstrate tert-butyloxycarbonyl (Boc) protection outperforms alternative groups (Cbz, Fmoc, acetyl) in stability and deprotection kinetics. The Boc group remains intact during bromination (NBS/CH₂Cl₂), cyclization (NaH/THF), and esterification (EDC/DMAP) conditions. Crucially, it withstands the acidic conditions required for ester hydrolysis (TFA/DCM, 0°C) without decomposition. Quantitative Boc removal is achieved with 4M HCl in dioxane (25°C, 1h) or TFA/DCM (0°C, 30min) with <2% racemization. Alternative carbamates like Cbz require hydrogenolysis conditions incompatible with the bromine substituent, while Fmoc cleavage (piperidine) causes significant decomposition (>15%) of the brominated heterocycle [1] [8].
Esterification Method Optimization: Carboxyl activation for tert-butyl ester formation employs specialized reagents to prevent epimerization and dimerization. Two optimized protocols emerge:1) Weinreb Ketene Intermediate: Treatment of the carboxylic acid with oxalyl chloride generates the acid chloride, reacted with N,O-dimethylhydroxylamine to form the Weinreb amide. Subsequent addition of tert-butyllithium at -78°C provides the tert-butyl ester without racemization (99% ee retention).2) Mukaiyama Reagent: Direct coupling using 2-chloro-1-methylpyridinium iodide with DMAP in the presence of tert-butanol achieves 85-88% yield with <1% epimerization. This one-pot method is preferred for operational simplicity despite slightly lower yields [1] .
Solvent optimization for esterification revealed dichloromethane (DCM) provides optimal balance between reagent solubility and minimized epimerization. Polar aprotic solvents like DMF or DMSO accelerate racemization (up to 8% ee loss), while ethereal solvents (THF, 2-MeTHF) give incomplete conversion. Temperature control below 0°C is essential for maintaining stereochemical integrity during activation steps [1] [8].
The choice between solid-phase and solution-phase methodologies significantly impacts efficiency, purification challenges, and scalability for (S)-tert-butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate synthesis:
Solid-Phase Synthesis (SPS): Attachment via Wang resin-linked ester bonds enables stepwise assembly with simplified purification. The sequence begins with resin-bound (S)-N-Boc-proline, followed by isopropyl introduction via Mitsunobu reaction (diisopropyl azodicarboxylate/PPh₃, dr 8:1). Thiazole ring formation employs thiourea cyclization under microwave irradiation (100°C, 20 min). Bromination proceeds with polymer-supported pyridinium tribromide to minimize reagent excess. Final cleavage (20% TFA/DCM) yields the target compound with 78-82% purity (HPLC) and 65-70% overall yield after HPLC purification. Key advantages include automated synthesis feasibility and elimination of intermediate purifications. However, scale-up beyond 100 mmol is constrained by resin swelling heterogeneity and limited loading capacity (0.8-1.2 mmol/g) [7].
Solution-Phase Synthesis: Traditional flask-based methods provide superior scalability (>1 mol demonstrated) but require chromatographic purification after each step. The optimized linear sequence achieves 32% overall yield in 6 steps with purity >99% after final recrystallization (hexane/EtOAc). Critical improvements include telescoping the pyrrolidine ring formation and Boc protection without isolation (83% yield over two steps) and utilizing flow chemistry for bromination (residence time 4 min, 95% conversion). Solution-phase excels in manufacturing economy with 40-45% lower raw material costs per mole compared to SPS, but generates significantly more solvent waste (300L/kg vs. 90L/kg for SPS) [1] [7].
Hybrid approaches incorporating solid-phase capture for challenging purification steps offer compromise solutions. For instance, conducting the first three steps in solution followed by boronate capture onto diol-functionalized resin enables efficient bromination and cleavage, yielding 85% pure product with 55% overall yield and reduced purification burden [7].
Table 4: Solution-Phase vs. Solid-Phase Synthesis Performance Metrics
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Overall Yield | 28-32% (6 steps) | 65-70% (after cleavage) | 55% (5 steps) |
Typical Purity | >99% (recrystallized) | 78-82% (after cleavage) | 85-90% |
Scale-Up Capacity | Kilogram scale demonstrated | Limited to 100 mmol | 0.5 mol demonstrated |
Key Advantage | Lower cost per mole, established infrastructure | Minimal purification, automation compatible | Balanced efficiency and purity |
Major Limitation | Multiple chromatographic purifications | Resin cost, limited loading capacity | Complex process optimization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1